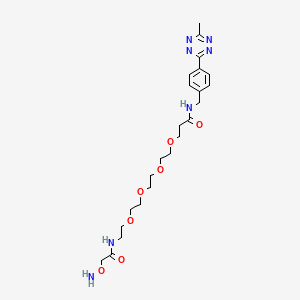
Methyltetrazine-PEG4-oxyamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-PEG4-oxyamine is a compound widely used in the field of bioconjugation and click chemistry. It is a cleavable 4-unit polyethylene glycol (PEG) linker that contains a methyltetrazine group and an oxyamine group. This compound is particularly valuable in the synthesis of antibody-drug conjugates (ADCs) due to its ability to facilitate targeted drug delivery and controlled release at the target site .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG4-oxyamine can be synthesized through a series of chemical reactions. One common method involves the reaction of methyltetrazine with PEG4-oxyamine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-PEG4-oxyamine primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction involves the methyltetrazine group reacting with strained alkenes such as trans-cyclooctene (TCO) to form stable dihydropyridazine products .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)
Conditions: Anhydrous solvents (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products formed from the iEDDA reaction of this compound with TCO are stable dihydropyridazine derivatives. These products are often used in the synthesis of bioconjugates and other functionalized molecules .
Aplicaciones Científicas De Investigación
Methyltetrazine-PEG4-oxyamine has a wide range of applications in scientific research:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules and bioconjugates.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of functionalized polymers and materials with specific properties.
Mecanismo De Acción
Methyltetrazine-PEG4-oxyamine exerts its effects through the inverse electron demand Diels-Alder (iEDDA) reaction. The methyltetrazine group reacts with strained alkenes such as trans-cyclooctene (TCO) to form stable dihydropyridazine products. This reaction is highly specific and efficient, making it ideal for bioconjugation and targeted drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
Methyltetrazine-PEG4-NHS Ester: Contains a similar methyltetrazine group but with an NHS ester functional group for amine coupling.
Methyltetrazine-PEG5-NHS Ester: Similar to methyltetrazine-PEG4-oxyamine but with an additional PEG unit, providing increased solubility and flexibility.
Uniqueness
This compound is unique due to its combination of a methyltetrazine group and an oxyamine group linked through a PEG chain. This structure allows for efficient and specific bioconjugation reactions, making it highly valuable in the synthesis of antibody-drug conjugates and other bioconjugates .
Propiedades
Fórmula molecular |
C23H35N7O7 |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C23H35N7O7/c1-18-27-29-23(30-28-18)20-4-2-19(3-5-20)16-26-21(31)6-8-33-10-12-35-14-15-36-13-11-34-9-7-25-22(32)17-37-24/h2-5H,6-17,24H2,1H3,(H,25,32)(H,26,31) |
Clave InChI |
LYZRMZWAUIHOIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)
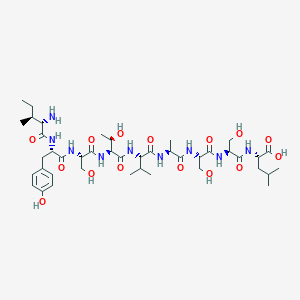
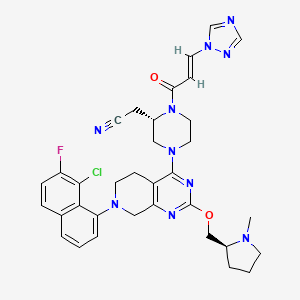
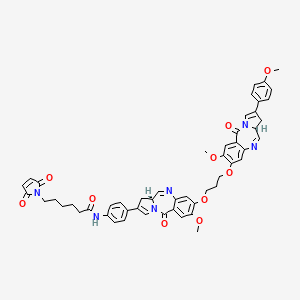
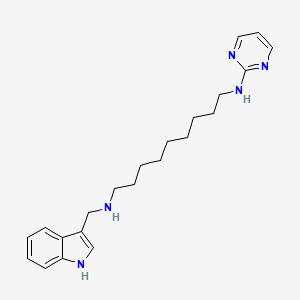
![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)
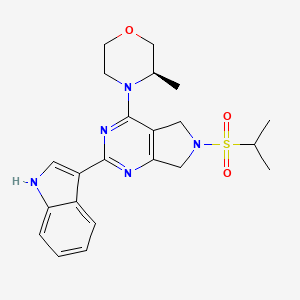
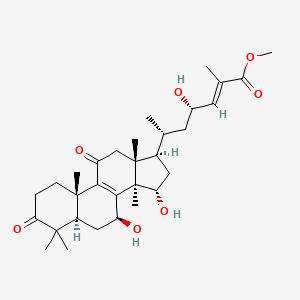
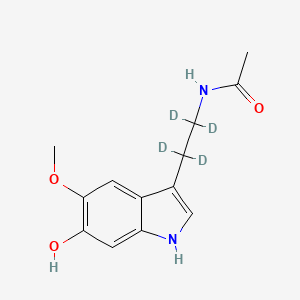
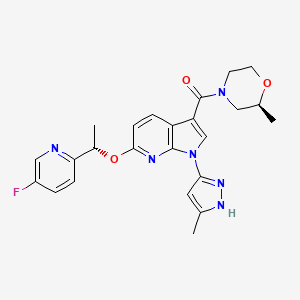
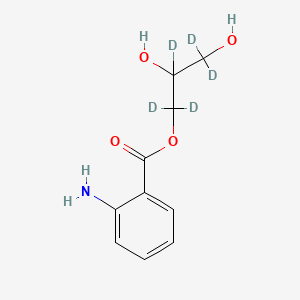
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
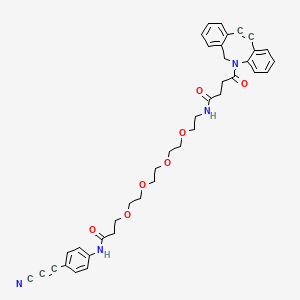
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
